2-Acetyl-6-phenylpyridine
CAS No.: 59576-29-3
Cat. No.: VC3806371
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59576-29-3 |
|---|---|
| Molecular Formula | C13H11NO |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 1-(6-phenylpyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C13H11NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-9H,1H3 |
| Standard InChI Key | FSUBPWYPGLMZRQ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 |
| Canonical SMILES | CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-acetyl-6-phenylpyridine is , with a molecular weight of 197.23 g/mol. Its IUPAC name, 1-(6-phenylpyridin-2-yl)ethanone, reflects the acetyl group (-COCH) at the 2-position and the phenyl ring at the 6-position of the pyridine backbone. The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing acetyl group enhances electrophilic substitution reactivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 197.23 g/mol | VulcanChem |
| SMILES Notation | CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | PubChem |
| Boiling Point | 320–325°C (estimated) | Experimental |
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the acetyl group ( 2.6 ppm for CH, 8.0–8.5 ppm for pyridine protons) and phenyl ring ( 7.3–7.8 ppm) . The infrared (IR) spectrum shows a strong carbonyl stretch at 1,680 cm, confirming the presence of the acetyl moiety .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the reaction of 2-acetylpyridine with phenyl lithium under anhydrous conditions. The mechanism proceeds via a lithium intermediate, which undergoes cyclization to yield the target compound .
Representative Procedure
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Reagents: 2-Acetylpyridine (1.0 equiv), phenyl lithium (1.2 equiv), tetrahydrofuran (THF), dry ice/acetone bath.
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Steps:
Yield: 60–75%, purity >95% (HPLC).
Table 2: Synthetic Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Temperature | −78°C to 25°C | VulcanChem |
| Solvent | Tetrahydrofuran (THF) | RSC |
| Reaction Time | 12–24 hours | Patent |
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance scalability. Automated systems monitor reaction parameters (pH, temperature) to maintain consistency. Quality control protocols include gas chromatography-mass spectrometry (GC-MS) for purity verification .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide yields pyridine N-oxides, useful in coordination chemistry. For example, in acetic acid converts 2-acetyl-6-phenylpyridine to its N-oxide derivative .
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Reduction: Sodium borohydride () reduces the acetyl group to a secondary alcohol, producing 1-(6-phenylpyridin-2-yl)ethanol.
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration and sulfonation at the para position due to electron-donating resonance effects from the pyridine nitrogen. For instance, nitration with introduces a nitro group at the 4-position of the phenyl ring .
| Activity | Model System | Efficacy | Source |
|---|---|---|---|
| Anticancer | Colon tumor xenografts | 40–60% inhibition | Patent |
| Antiviral | Dengue virus (DENV) | IC = 12 μM | VulcanChem |
Industrial and Research Applications
Coordination Chemistry
The compound serves as a ligand for transition metals (e.g., Cu(II), Pd(II)). Its N,O-chelation sites stabilize metal complexes used in catalysis. For example, Cu(II) complexes catalyze C–H activation in cross-coupling reactions .
Dye and Pigment Synthesis
Conjugation with azo groups produces dyes with high thermal stability. These are employed in textiles and plastics, offering superior color fastness compared to traditional aniline-based dyes .
Comparison with Structural Analogs
2-Phenylpyridine vs. 2-Acetyl-6-phenylpyridine
While both compounds coordinate to metals, the acetyl group in 2-acetyl-6-phenylpyridine enhances electron density at the pyridine nitrogen, increasing catalytic activity by 30% in Pd-mediated Suzuki couplings .
6-Phenylpyridine Derivatives
Removal of the acetyl group (as in 6-phenylpyridine) abolishes antiviral activity, underscoring the acetyl moiety’s role in RdRp inhibition .
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